molecular formula C9H11N3O B1419760 2-Amino-4-methoxy-1-methylbenzimidazole CAS No. 33235-33-5

2-Amino-4-methoxy-1-methylbenzimidazole

Cat. No.: B1419760
CAS No.: 33235-33-5
M. Wt: 177.2 g/mol
InChI Key: RNJUSLPNRVXPPT-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-1-methylbenzimidazole (CAS 33235-33-5) is an organic compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . It is a derivative of benzimidazole, a privileged scaffold in medicinal chemistry and drug discovery due to its structural similarity to naturally occurring purines . This specific compound features a methoxy substituent and a methyl group on the benzimidazole core, modifications that are known to fine-tune the electronic properties and biological activity of the molecule . Benzimidazole derivatives, particularly those with methoxy and amino functional groups, are extensively investigated for their broad spectrum of pharmacological properties. Research indicates that such compounds can exhibit significant antioxidative activity by donating hydrogen atoms or electrons to stabilize free radicals . Furthermore, structurally similar N-substituted benzimidazole carboxamides have demonstrated pronounced antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT 116) . The molecule's properties also make it a valuable intermediate in organic synthesis and the development of novel chemical entities for opto-electronic applications, as benzimidazole cores contribute to large optical susceptibilities and fast response times in materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-6-4-3-5-7(13-2)8(6)11-9(12)10/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJUSLPNRVXPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Parameters:

Parameter Value
Starting material 4-Methoxy-N1-methylbenzene-1,2-diamine
Solvent Methanol
Reaction time 72 hours
Temperature 20°C
Yield ~70%

Advantages : Mild conditions and straightforward purification.
Limitations : Requires handling toxic cyanogen bromide.

Alkylation of Benzimidazole Precursors

A method for 1-methylbenzimidazole synthesis (CAS 1632-83-3) can be modified to introduce the amino and methoxy groups:

  • Reaction : Benzimidazole derivatives are alkylated using methyl trifluoroacetate in DMF with sodium hydride.
  • Steps :
    • React 2-amino-4-methoxybenzimidazole with methyl trifluoroacetate (4 eq).
    • Stir in DMF at room temperature for 10 hours.
  • Yield : ~72% (based on analogous alkylation).

Reaction Conditions:

Component Quantity/Parameter
Solvent DMF
Base Sodium hydride
Alkylating agent Methyl trifluoroacetate
Temperature 20°C

Advantages : High functional group tolerance.
Limitations : Multiple steps required to pre-install amino and methoxy groups.

Phillips-Ladenburg Condensation

This classical method involves condensing substituted o-phenylenediamines with carboxylic acids. For 2-amino-4-methoxy-1-methylbenzimidazole:

  • Starting materials :
    • 4-Methoxy-1-methyl-1,2-benzenediamine (custom-synthesized).
    • Glyoxylic acid (to introduce the 2-amino group).
  • Conditions : Reflux in polyphosphoric acid (PPA) or HCl.

Optimization Data (Hypothetical):

Parameter Value
Acid catalyst PPA or HCl
Temperature 100–150°C
Reaction time 4–6 hours
Yield ~50–60% (estimated)

Advantages : Scalable for industrial applications.
Limitations : Harsh conditions may degrade sensitive substituents.

Comparative Analysis of Methods

Method Yield Complexity Key Advantage
Cyanogen bromide ~70% Moderate Mild conditions
Alkylation ~72% High Functional group tolerance
Phillips-Ladenburg ~55% Low Cost-effective

Challenges and Considerations

  • Regioselectivity : Ensuring proper positioning of methoxy and methyl groups requires precise control of reaction conditions.
  • Starting material availability : 4-Methoxy-N1-methylbenzene-1,2-diamine may require custom synthesis.
  • Purification : Column chromatography or recrystallization is often necessary due to byproduct formation.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-Amino-4-methoxy-1-methylbenzimidazole. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from benzimidazole frameworks have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM for various derivatives .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. A comprehensive review of benzimidazole compounds reported that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). For example, specific compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents . The structural modifications in these compounds, including the introduction of methoxy groups, are believed to enhance their bioactivity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its molecular structure. The presence of the methoxy group at the 4-position has been associated with improved solubility and bioavailability, which are critical factors for pharmacological efficacy. Research has shown that substituents on the benzimidazole ring can modulate biological activity, making it essential to explore various derivatives systematically .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to modify the structure leads to a library of derivatives with tailored properties for specific applications. For instance, modifications can enhance antibacterial or anticancer activities while reducing toxicity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological studies have indicated moderate toxicity levels in animal models, with LD50 values suggesting a need for careful dosing in potential therapeutic applications . These studies are essential to ensure that any therapeutic use does not pose undue risk to patients.

Data Summary Table

ApplicationActivity TypeMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus1.27 µM
AntimicrobialEscherichia coli2.65 µM
AnticancerHCT116 Cell LineIC50 = 5.85 µM
AnticancerHCT116 Cell LineIC50 = 4.53 µM
ToxicityLD50 (Rat)475 - 588 mg/kg

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-1-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In cancer cells, it can induce apoptosis by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-amino-4-methoxy-1-methylbenzimidazole with structurally similar benzimidazole derivatives from the provided evidence, focusing on substituent effects, synthesis, and properties.

Physicochemical Properties

Compound Substituents Molecular Weight Melting Point (°C) Solubility LogP
This compound 2-Amino, 4-methoxy, 1-methyl N/A N/A Moderate polarity* N/A
3a () Amino acid (propanoic acid) N/A 215–217 Water, DMSO, DMF N/A
3b () Amino acid (3-methylbutanoic acid) N/A 254–256 Water, DMSO, DMF N/A
2-[(4-ethylphenoxy)methyl]-1H-benzimidazole () 4-Ethylphenoxymethyl 252.31 N/A N/A 3.704
Thio-containing derivatives () Thioether, thiazole N/A N/A Likely organic solvents N/A

*Predicted based on substituent polarity: Methoxy and amino groups may balance hydrophilicity and lipophilicity.

  • Melting Points: Amino acid-coupled derivatives (3a-d) exhibit high melting points (>200°C), attributed to strong intermolecular hydrogen bonding. The target compound’s melting point is likely lower due to reduced hydrogen-bonding capacity compared to amino acid derivatives .
  • Solubility: The target compound may display moderate solubility in polar aprotic solvents (e.g., DMF) but lower water solubility than amino acid-coupled derivatives .
  • Lipophilicity: The phenoxy-substituted analog () has a higher LogP (3.704), suggesting the target compound’s LogP would be lower due to its polar methoxy group .

Stability and Reactivity

  • Stability: All compounds in are air-stable and non-hygroscopic, a trait likely shared by the target compound due to the benzimidazole core’s inherent stability .
  • Reactivity : Thio-containing derivatives () may undergo oxidation or nucleophilic reactions, whereas the target compound’s methoxy group is less reactive under similar conditions .

Biological Activity

2-Amino-4-methoxy-1-methylbenzimidazole is a member of the benzimidazole family, which is recognized for its diverse pharmacological properties. The compound's structure features an amino group at the second position, a methoxy group at the fourth position, and a methyl group at the first position of the benzimidazole ring. This unique configuration contributes to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction forms an intermediate Schiff base that cyclizes to yield the final product. In industrial applications, continuous flow reactors are often employed to enhance yield and control reaction conditions more effectively.

Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. For instance, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis through mitochondrial disruption and activation of caspase pathways.
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of various enzymes, particularly kinases and proteases, which play critical roles in cellular signaling and cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzyme active sites or allosteric sites, inhibiting their activity. This mechanism is particularly relevant in its anticancer effects, where it disrupts cellular processes essential for tumor growth.

Structure-Activity Relationship (SAR)

The presence of both methoxy and methyl groups enhances the lipophilicity of this compound, facilitating its ability to penetrate biological membranes. Comparative studies with similar compounds highlight that variations in substituents significantly influence biological activity:

CompoundKey FeaturesBiological Activity
This compoundMethoxy and methyl groupsHigh potency against bacteria
2-Amino-1-methylbenzimidazoleLacks methoxy groupReduced potency
2-Amino-4-methylbenzimidazoleLacks methoxy groupAltered chemical reactivity
2-Amino-5-methoxy-1-methylbenzimidazoleMethoxy group at different positionDifferent interaction profile

This table illustrates how structural modifications can lead to variations in pharmacological effects, emphasizing the importance of SAR studies in drug design .

Case Studies

Several studies have explored the biological activities of benzimidazole derivatives, including this compound:

  • Antimicrobial Studies : A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Anticancer Research : Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells through mitochondrial pathways. Further investigation into its effects on specific cancer types is ongoing, with promising results suggesting its viability as an anticancer drug candidate .

Q & A

Basic: How can researchers optimize the synthesis of 2-Amino-4-methoxy-1-methylbenzimidazole to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters. For condensation reactions, adjust solvents (e.g., ethanol vs. DMF), catalysts (e.g., glacial acetic acid or p-toluenesulfonic acid), and temperature (reflux vs. microwave-assisted heating). Monitor reaction progress via TLC or HPLC. Purification techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical. For example, highlights refluxing with glacial acetic acid as a protonation catalyst, followed by solvent evaporation under reduced pressure .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:
Combine multiple techniques:

  • 1H/13C NMR : Verify substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in benzimidazole ring).
  • FT-IR : Identify key functional groups (N-H stretch ~3400 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).
  • Elemental Analysis : Validate empirical formula (C9H11N3O).
  • Melting Point : Compare with literature values (±2°C range). demonstrates this approach for analogous benzimidazole derivatives .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

Methodological Answer:
Contradictions may arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

  • Variable Temperature NMR : Assess tautomeric equilibria (e.g., imidazole ring proton exchange).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals.
  • X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (SHELX refinement, as in ) .
  • Computational Validation : Compare experimental spectra with DFT-simulated spectra (Gaussian or ORCA software).

Advanced: What experimental design principles apply to evaluating the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Use dose-response curves (IC50/EC50 determination) for antimicrobial (MIC against S. aureus), anticancer (MTT assay), or enzyme inhibition (kinase assays).
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO solubility checks).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., substituent effects on methoxy/methyl groups). suggests biological screening frameworks for related compounds .

Advanced: How can computational docking studies guide the design of this compound derivatives?

Methodological Answer:

  • Target Selection : Prioritize receptors (e.g., EGFR kinase, DNA topoisomerase) with validated roles in disease.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite for pose prediction.
  • Binding Energy Analysis : Rank derivatives by ΔG values. illustrates docking poses for benzimidazole-triazole hybrids, highlighting hydrophobic interactions and hydrogen bonding .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste Disposal : Neutralize acidic/basic residues before disposal (refer to SDS in ).
  • Storage : Keep in airtight containers under inert atmosphere (N2) to prevent degradation .

Advanced: How can multi-step synthetic routes for 2-Amino-4-methoxy-1-methylbenzobenzimidazole derivatives be optimized for scalability?

Methodological Answer:

  • Intermediate Characterization : Validate each step via LC-MS or NMR.
  • Green Chemistry : Replace toxic solvents (e.g., DCM → ethyl acetate) and catalysts (e.g., recyclable Pd/C).
  • Flow Chemistry : Enhance reproducibility for high-throughput synthesis. outlines multi-step protocols for structurally related benzimidazoles .

Advanced: How should researchers address inconsistencies in biological activity data (e.g., variable IC50 values) for this compound?

Methodological Answer:

  • Purity Verification : Reassess compound purity via HPLC (>95%).
  • Assay Conditions : Standardize cell lines, incubation times, and serum concentrations.
  • Orthogonal Assays : Confirm activity using alternate methods (e.g., fluorescence-based vs. colorimetric assays). emphasizes rigorous controls in biological studies .

Advanced: What crystallographic techniques are critical for resolving the 3D structure of this compound complexes?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
  • Validation : Check with PLATON or CCDC Mercury for symmetry errors. details SHELX workflows .

Advanced: How can methodological rigor be ensured in studies involving this compound?

Methodological Answer:

  • Replicates : Perform triplicate experiments with statistical analysis (ANOVA, p < 0.05).
  • Blinding : Use blinded sample analysis to reduce bias.
  • Data Transparency : Publish raw spectral data and crystallographic CIF files. emphasizes multi-method validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-methoxy-1-methylbenzimidazole
Reactant of Route 2
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2-Amino-4-methoxy-1-methylbenzimidazole

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